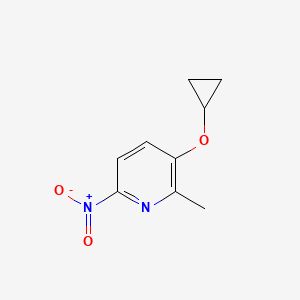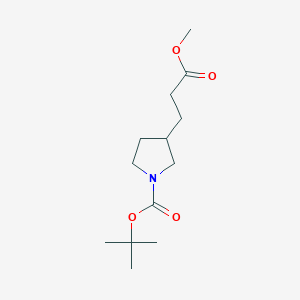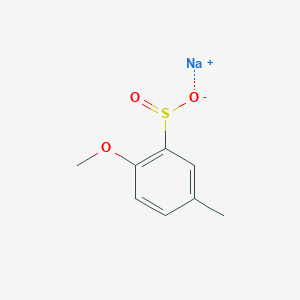
4-(morpholin-4-yl)benzene-1-sulfonamide
Übersicht
Beschreibung
4-(Morpholin-4-yl)benzene-1-sulfonamide, otherwise known as 4-MBS, is a versatile chemical compound with a wide range of applications in scientific research. It is a key component in the synthesis of various pharmaceuticals and agrochemicals, and has been used in the study of biochemical and physiological effects on various organisms.
Wirkmechanismus
The exact mechanism of action of 4-MBS is not known. However, it is thought to act as a competitive inhibitor of certain enzymes, such as cytochrome P450 enzymes, which are involved in the metabolism of drugs. It is also thought to act as a substrate for certain enzymes, such as monoamine oxidases, which are involved in the metabolism of neurotransmitters.
Biochemical and Physiological Effects
4-MBS has been shown to have a variety of biochemical and physiological effects. In laboratory studies, it has been shown to inhibit the activity of certain enzymes involved in drug metabolism, as well as to act as a substrate for certain enzymes involved in the metabolism of neurotransmitters. In animal studies, it has been shown to have an analgesic effect, as well as to reduce inflammation and to improve cognitive performance.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using 4-MBS in laboratory experiments is its versatility. It can be used in a variety of experiments, such as those involving drug metabolism and pharmacokinetics, as well as those involving the study of biochemical and physiological effects on various organisms. However, there are some limitations to the use of 4-MBS in laboratory experiments. For example, it can be difficult to obtain a pure sample of the compound, and the compound can be unstable in certain conditions.
Zukünftige Richtungen
There are several potential future directions for the use of 4-MBS in scientific research. For example, it could be used in the study of drug-drug interactions, as well as in the development of new drugs and agrochemicals. Additionally, it could be used to study the biochemical and physiological effects of various compounds on various organisms. Finally, it could be used to study the effects of environmental pollutants on the health of humans and other organisms.
Wissenschaftliche Forschungsanwendungen
4-MBS has been used in a variety of scientific research applications. For example, it has been used in the synthesis of various pharmaceuticals and agrochemicals, as well as in the study of biochemical and physiological effects on various organisms. It has also been used in the study of drug metabolism and pharmacokinetics, as well as in the study of drug-drug interactions.
Eigenschaften
IUPAC Name |
4-morpholin-4-ylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O3S/c11-16(13,14)10-3-1-9(2-4-10)12-5-7-15-8-6-12/h1-4H,5-8H2,(H2,11,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJAKCUQBRSBCQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)S(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Morpholinyl)benzenesulfonamide | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[(tert-butoxy)carbonyl]amino}-3-(2,2-difluorocyclopropyl)propanoic acid](/img/structure/B6617102.png)




![5-[(2-chlorophenyl)sulfamoyl]-1H-1,3-benzodiazole-2-sulfonic acid](/img/structure/B6617126.png)


![2-tert-butyl-4-chloro-5-({6-[2-(2-hydroxyethoxy)ethoxy]pyridin-3-yl}methoxy)-2,3-dihydropyridazin-3-one](/img/structure/B6617143.png)

![5-phenyl-1H,2H,3H,4H,5H,10H-pyrimido[4,5-b]quinoline-2,4-dione](/img/structure/B6617156.png)
![(7S,11S,12R,13S,14R,15R,16R,17S,18S)-2,15,17,36-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22,30-octamethyl-6,23-dioxo-8,37-dioxa-24,27,33-triazahexacyclo[23.10.1.1^{4,7}.0^{5,35}.0^{26,34}.0^{27,32}]heptatriaconta-1(35),2,4,9,19,21,25(36),26(34),28,30,32-undecaen-13-yl acetate](/img/structure/B6617167.png)
